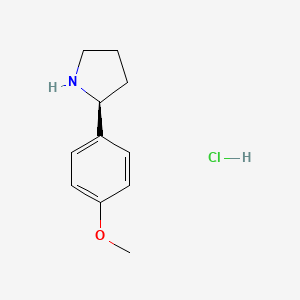
(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is a chemical compound . It is available for purchase from various chemical suppliers .
Synthesis Analysis
The synthesis of pyrrolidine derivatives often starts with S-proline via a chloroacetylation followed by an amidation of its carboxylate group and a final dehydration . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis
The molecular formula of “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is C11H15NO . The pyrrolidine ring is a five-membered nitrogen heterocycle used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives are versatile in chemical reactions. They can be synthesized from different cyclic or acyclic precursors, or functionalized from preformed pyrrolidine rings . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Physical And Chemical Properties Analysis
The molecular weight of “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is 177.25 . It should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Chemical Synthesis and Material Science Applications
- Demethylation Reactions: A study describes the demethylation of 4-Methoxyphenylbutyric acid using molten pyridinium hydrochloride, showcasing an application in synthesizing key materials for preclinical candidates (Schmid et al., 2004).
- Synthesis of Pyrrolidinones: Research on the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones highlights its utility in creating compounds for agrochemical or medicinal purposes (Ghelfi et al., 2003).
- Enantiomeric Pure Pyrrolidine Derivatives: A method for obtaining enantiomerically pure pyrrolidine derivatives from trans-4-Hydroxy-L-proline by electrochemical oxidative decarboxylation and reaction with nucleophiles demonstrates the compound's versatility in synthetic organic chemistry (Renaud & Seebach, 1986).
Medicinal Chemistry Applications
- Antiviral Activity: 2,4-Diamino-6-hydroxypyrimidines substituted at position 5, synthesized through reactions involving methoxypyridine compounds, have shown inhibitory activity against retroviruses, highlighting the role of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride derivatives in developing antiviral drugs (Hocková et al., 2003).
- Monoamine Oxidase Inhibitors: Derivatives of (s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride have been synthesized and found to act as inactivators of monoamine oxidase B, offering insights into the development of treatments for neurological disorders (Ding & Silverman, 1992).
Mechanism of Action
While the specific mechanism of action for “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” is not mentioned in the search results, pyrrolidine-containing derivatives have been designed and synthesized as antagonists of the chemokine receptor CXCR4, which is responsible for essential activities in HIV infection, inflammation/autoimmune disorders, and cancer metastasis .
Safety and Hazards
Future Directions
The future directions of research on “(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
properties
IUPAC Name |
(2S)-2-(4-methoxyphenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-13-10-6-4-9(5-7-10)11-3-2-8-12-11;/h4-7,11-12H,2-3,8H2,1H3;1H/t11-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBSLTSQSAXLOG-MERQFXBCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@@H]2CCCN2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(s)-2-(4-Methoxyphenyl)pyrrolidine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-[1-(3-methoxyphenyl)ethyl]acetamide](/img/structure/B2720688.png)

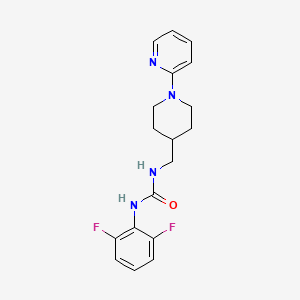

![2-[[1-(2-Methylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2720693.png)
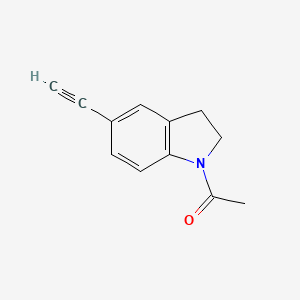
![4-Tert-butyl-3-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2720697.png)
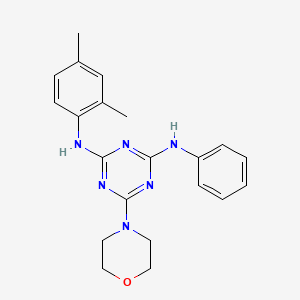
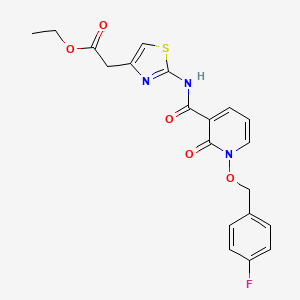
![N-[4-(Difluoromethoxy)phenyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2720703.png)
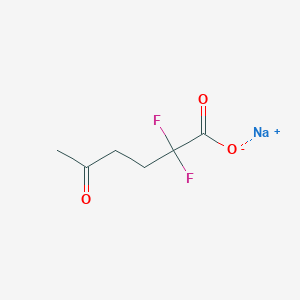
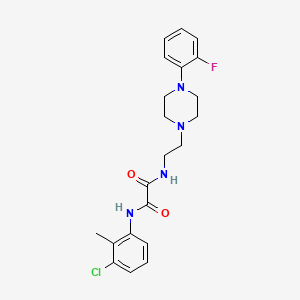
![Bicyclo[2.2.1]hept-5-en-2-yl(3-(4-methoxyphenyl)azepan-1-yl)methanone](/img/structure/B2720709.png)
![3-[4-(Aminomethyl)-2-fluorophenyl]propanoic acid](/img/structure/B2720710.png)